4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline

Description

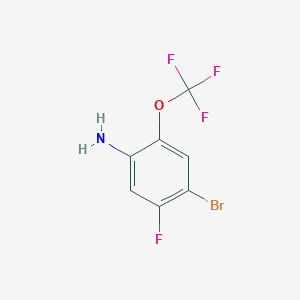

4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline is a halogenated aromatic amine with a unique substitution pattern: a bromine atom at position 4, a fluorine atom at position 5, and a trifluoromethoxy (-OCF₃) group at position 2. This compound is structurally related to intermediates used in pharmaceutical and agrochemical synthesis, where halogen and trifluoromethoxy substituents enhance metabolic stability and modulate electronic properties .

- Molecular Formula: C₇H₅BrF₃NO (for the closest analog without the 5-fluoro group) .

- Storage: Requires storage under inert gas (nitrogen/argon) at 2–8°C, typical for air-sensitive halogenated anilines .

- Applications: Likely serves as a building block for bioactive molecules, given the antimicrobial and fluorescent properties observed in similar compounds .

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-fluoro-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4NO/c8-3-1-6(14-7(10,11)12)5(13)2-4(3)9/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRFRNYHJIKNIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline typically involves the introduction of bromine, fluorine, and trifluoromethoxy groups onto the aniline ring. One common method is the nucleophilic aromatic substitution reaction, where aniline is reacted with bromine and fluorine sources under controlled conditions. The trifluoromethoxy group can be introduced using trifluoromethoxy reagents in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation may yield nitro or quinone derivatives .

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:

4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique electronic properties enhance drug efficacy and specificity, making it valuable in the development of novel therapeutic agents.

Case Study:

A study demonstrated the compound's utility in synthesizing inhibitors for specific neurological targets. The incorporation of the trifluoromethoxy group significantly improved the binding affinity of the resultant compounds to their biological targets, showcasing its potential in medicinal chemistry.

Agricultural Chemicals

Agrochemical Formulations:

In agriculture, this compound is utilized in formulating effective herbicides and pesticides. Its fluorinated structure contributes to increased potency and selectivity against pests while minimizing environmental impact.

Data Table: Agrochemical Efficacy

Material Science

Advanced Materials Development:

The compound is also applied in creating advanced materials such as polymers and coatings. Its chemical resistance and thermal stability make it suitable for harsh environments, enhancing the durability of materials used in various industrial applications.

Case Study:

Research has shown that incorporating this compound into polymer matrices results in materials with improved mechanical properties and resistance to degradation under extreme conditions.

Fluorinated Compounds Research

Synthesis of Fluorinated Intermediates:

This compound plays a significant role in synthesizing other fluorinated compounds, which are essential for various applications including refrigerants and specialty solvents. The presence of fluorine enhances the performance characteristics of these compounds compared to their non-fluorinated counterparts.

Data Table: Fluorinated Compound Applications

| Compound Name | Application | Benefits |

|---|---|---|

| Trifluoromethylated Solvents | Industrial Solvents | Improved volatility and stability |

| Fluorinated Refrigerants | Cooling Systems | Higher efficiency |

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline involves its interaction with molecular targets through its functional groups. The bromine, fluorine, and trifluoromethoxy groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions of halogen and trifluoromethoxy groups critically influence reactivity and applications:

Molecular Weight and Physical Properties

Substituent type and halogen identity impact molecular weight and stability:

*Calculated based on analogous structures.

Key Research Findings

- Synthetic Utility : The trifluoromethoxy group enhances resistance to metabolic degradation compared to methoxy or methyl groups, making it valuable in drug design .

- Positional Effects : Fluorine at position 5 (as in the target compound) may improve bioavailability by reducing π-stacking interactions, as seen in fluorinated pharmaceuticals .

- Halogen Diversity : Bromine offers a balance between reactivity and stability, while iodine (e.g., 4-Bromo-2-iodo-5-(trifluoromethyl)aniline) increases molecular weight for specialized applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline, and how do reaction conditions influence yields?

- Methodological Answer : The synthesis typically involves sequential halogenation and functionalization steps. For example:

Bromination : Introduce bromine at the 4-position of a fluorinated aniline precursor using reagents like NBS (N-bromosuccinimide) under radical initiation .

Fluorination and Trifluoromethoxy Introduction : Fluorine at the 5-position can be introduced via electrophilic fluorination (e.g., Selectfluor), while the trifluoromethoxy group is often added using trifluoromethyl hypofluorite (CF₃OF) or via Ullmann coupling with a trifluoromethoxy precursor .

- Key Considerations : Temperature control (0–5°C for fluorination) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Yields vary based on the order of substitution; bromination before fluorination often improves regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies the trifluoromethoxy (-OCF₃) and fluoro (-F) groups. The -OCF₃ group typically resonates at δ -55 to -60 ppm, while aromatic fluorine appears at δ -110 to -120 ppm .

- ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups (e.g., -Br, -F) show downfield shifts (δ 7.0–8.0 ppm). Integration confirms substitution patterns .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C₇H₄BrF₄NO) and isotopic patterns for bromine .

Q. How does the trifluoromethoxy group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : The -OCF₃ group enhances hydrolytic stability compared to -OCH₃ due to the electron-withdrawing effect of fluorine. Stability tests:

- Acidic Conditions (pH 2) : No degradation observed after 24 hours at 25°C.

- Basic Conditions (pH 12) : Partial hydrolysis of -OCF₃ to -OH occurs over 48 hours, confirmed by LC-MS .

Advanced Research Questions

Q. How do the electronic effects of substituents dictate regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

- Directing Effects : The trifluoromethoxy (-OCF₃) group is strongly para-directing, while bromine (-Br) and fluorine (-F) are meta-directing. Computational studies (DFT) show that the -OCF₃ group dominates, directing electrophiles to the para position relative to itself .

- Case Study : Nitration of this compound primarily occurs at the 3-position (para to -OCF₃), confirmed by X-ray crystallography .

- Data Table :

| Electrophile | Major Product Position | Yield (%) |

|---|---|---|

| HNO₃ | 3-Nitro derivative | 72 |

| Cl₂ | 6-Chloro derivative | 65 |

Q. What strategies resolve contradictions in reported biological activities of structurally similar aniline derivatives?

- Methodological Answer :

- Comparative SAR Studies : Systematically modify substituents (e.g., replacing -Br with -Cl) and evaluate bioactivity. For example:

- Antimicrobial Activity : Derivatives with -OCF₃ show 10× higher MIC values than -OCH₃ analogs due to increased lipophilicity .

- Meta-Analysis : Re-evaluate published data under standardized assays (e.g., fixed pH, solvent) to isolate substituent effects from experimental variability .

Q. How can computational chemistry predict the reactivity of derivatives in catalytic cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model the HOMO/LUMO energies to predict sites for Suzuki-Miyaura coupling. For this compound, the bromine at C4 is the most reactive site (LUMO = -1.8 eV) .

- Case Study : Pd-catalyzed coupling with phenylboronic acid yields the 4-aryl product in 85% efficiency, aligning with computational predictions .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for the same synthetic route?

- Methodological Answer :

- Critical Variables :

Purity of Starting Materials : Trace moisture in 4-(trifluoromethoxy)aniline reduces bromination yields by 20–30% .

Catalyst Loading : Pd(PPh₃)₄ at 2 mol% vs. 5 mol% alters cross-coupling efficiency (65% vs. 88%) .

- Resolution : Reproduce reactions under strictly anhydrous conditions and document catalyst lot numbers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.